molecular formula C11H13NO3 B2420246 Benzyl (oxiran-2-ylmethyl)carbamate CAS No. 131118-90-6

Benzyl (oxiran-2-ylmethyl)carbamate

Cat. No. B2420246
M. Wt: 207.229
InChI Key: BKRMSRFJLDEBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (oxiran-2-ylmethyl)carbamate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is also known by its CAS number 131118-90-6 .


Molecular Structure Analysis

The InChI code for Benzyl (oxiran-2-ylmethyl)carbamate is 1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) . This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Benzyl (oxiran-2-ylmethyl)carbamate has a predicted boiling point of 366.1±25.0 °C and a predicted density of 1.209±0.06 g/cm3 . Its pKa is predicted to be 12.24±0.46 .

Scientific Research Applications

Transformation into α-Azidobenzeneacetamides

Benzyl carbamates, including Benzyl (oxiran-2-ylmethyl)carbamate, can transform into α-azidobenzeneacetamides. This process involves successive treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3. The transformation yields α-azidobenzeneacetamides that can be used as 2-phenylglycine synthons in dipeptide formation (Strässler & Heimgartner, 1997).

Synthesis of Cage-Like N-(Oxiran-2-ylmethyl)sulfonamides

Reactions with 2-(chloromethyl)oxirane lead to the formation of various N-(oxiran-2-ylmethyl)sulfonamides. These compounds have applications in the synthesis of complex chemical structures, including those with cage-like configurations (Kas’yan et al., 2011).

Rearrangement to 2-(Phenoxymethyl)oxirane Derivatives

Benzyl (oxiran-2-ylmethyl)carbamate can undergo a base-promoted rearrangement to form 2-(phenoxymethyl)oxirane derivatives. This process involves the formation of a new C-O bond and cleavage of the C-S bond (Shen et al., 2017).

Use in Luminescent Polyethers

Benzyl (oxiran-2-ylmethyl)carbamate derivatives are used in the synthesis of carbazolyl-containing polyethers. These compounds exhibit photoluminescent properties and have potential applications in materials science (Pisarski et al., 2008).

Precursor for Aminyl and Iminyl Radicals

Oxime carbamates derived from benzyl (oxiran-2-ylmethyl)carbamate can act as precursors for aminyl and iminyl radicals, useful in various chemical synthesis processes (McBurney & Walton, 2013).

Application in Agriculture

Compounds like methyl-2-benzimidazole carbamate, related to benzyl (oxiran-2-ylmethyl)carbamate, are used in agriculture for controlling fungal diseases. Nanoparticles containing these compounds can modify release profiles and reduce toxicity, offering new treatment options for plant diseases (Campos et al., 2015).

Catalysis in Organic Synthesis

Benzyl carbamates are used in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation processes. These reactions are critical in the formation of various cyclic compounds and heterocycles (Zhang et al., 2006).

Corrosion Inhibition

Epoxy pre-polymers derived from benzyl (oxiran-2-ylmethyl)carbamate have shown potential as corrosion inhibitors for carbon steel in acidic mediums. These compounds modify the surface properties and enhance resistance to corrosion (Dagdag et al., 2019).

Genotoxic Evaluation

Benzyl (oxiran-2-ylmethyl)carbamate derivatives have been evaluated for genotoxic effects, showing potential as scaffolds for further biological explorations due to their non-cytotoxic and non-genotoxic nature (Jaddi et al., 2022).

Safety And Hazards

Benzyl (oxiran-2-ylmethyl)carbamate is classified under the GHS07 hazard class . It has hazard statements H335, H302, H319, and H315, indicating that it can cause respiratory irritation, is harmful if swallowed, and can cause serious eye and skin irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-(oxiran-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMSRFJLDEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (oxiran-2-ylmethyl)carbamate

CAS RN

131118-90-6
Record name benzyl N-[(oxiran-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of allyl-carbamic acid benzyl ester (9.6 g, 50 mmol) in DCM (250 mL) was treated with mCPBA (11.55 g, 50 mmol, 75% purity) and the mixture was stirred at rt for 4 h. The pH of the mixture was adjusted to 9 by addition of 1M aq. NaOH. The phases were separated and the org. phase dried over MgSO4 and concentrated. The residue was purified by CC (hex/EA 2:1) to give the desired intermediate (7.4 g, 71% yield) as a colourless oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.55 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
T Maxson - 2016 - ideals.illinois.edu
Antibiotics are a cornerstone of modern medicine and have drastically reduced the burden of infectious diseases. Unfortunately, resistance to all clinically used antibiotics has become a …
Number of citations: 2 www.ideals.illinois.edu
Y Zhao - 2015 - search.proquest.com
Nickel-catalyzed Reductive Coupling of Epoxides and Aziridines by Yang Zhao Submitted in Partial Fulfillment of the Requirements Page 1 Nickel-catalyzed Reductive Coupling of …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.